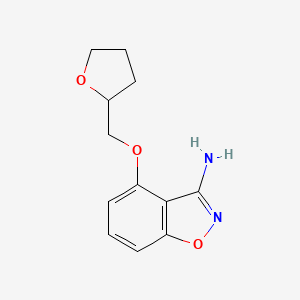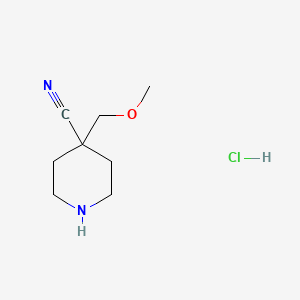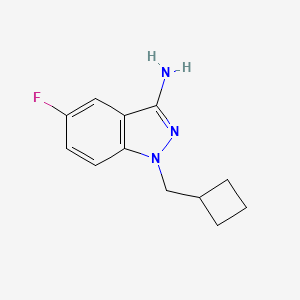![molecular formula C9H13Cl2N3 B1474150 Dihydrochlorure de 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 2098087-37-5](/img/structure/B1474150.png)
Dihydrochlorure de 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Vue d'ensemble
Description
“2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 2098087-37-5 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC12=NC(C3CC3)=NC=C1CNC2.Cl . This indicates that the compound contains a pyrrolopyrimidine core with a cyclopropyl group attached, and it is in its dihydrochloride form . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 234.13 . The compound’s InChI key isDVMMETFHTYEDHM-UHFFFAOYSA-N .
Applications De Recherche Scientifique
Activité antibactérienne
Des composés contenant le motif pyrrolo[2,3-d]pyrimidine, tels que le « dihydrochlorure de 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine », ont été trouvés pour présenter des propriétés antibactériennes . Cela les rend potentiellement utiles dans le développement de nouveaux médicaments antibactériens.
Activité antifongique
Ces composés présentent également une activité antifongique . Cela suggère qu'ils pourraient être utilisés dans le traitement des infections fongiques.
Activité anti-inflammatoire
Les dérivés de pyrrolo[2,3-d]pyrimidine ont été associés à des effets anti-inflammatoires . Cela pourrait les rendre bénéfiques dans la gestion des conditions caractérisées par l'inflammation.
Activité anticancéreuse
La recherche a montré que ces composés peuvent présenter une forte activité anticancéreuse . Ils servent d'outil efficace pour l'interaction avec l'ADN, ce qui pourrait les rendre efficaces dans les stratégies de traitement du cancer.
Activité antivirale
Les dérivés de pyrrolo[2,3-d]pyrimidine ont démontré des propriétés antivirales . Cela suggère des applications potentielles dans le développement de thérapies antivirales.
Inhibiteur de la protéine kinase B
Ces composés ont été trouvés pour agir comme des inhibiteurs de la protéine kinase B . Cela pourrait avoir des implications dans le traitement des maladies où la protéine kinase B joue un rôle.
Modulateur des récepteurs de l'adénosine A1 et A3
Les dérivés de pyrrolo[2,3-d]pyrimidine ont été trouvés pour moduler les récepteurs de l'adénosine A1 et A3 . Cela pourrait avoir des applications thérapeutiques potentielles dans les conditions liées à ces récepteurs.
Activités anti-mycobactériennes
Ces composés ont montré des activités anti-mycobactériennes . Cela suggère qu'ils pourraient être utilisés dans le traitement des maladies causées par les mycobactéries, comme la tuberculose.
Safety and Hazards
Orientations Futures
While specific future directions for this compound are not mentioned in the available resources, similar compounds have been studied for their potential as anticancer drugs . This suggests that “2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride” could also be studied in this context.
Mécanisme D'action
Target of Action
The primary target of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .
Mode of Action
The compound interacts with ATR kinase, inhibiting its function . This interaction disrupts the normal functioning of the DDR pathway, leading to an accumulation of single-strand breaks in DNA .
Biochemical Pathways
The inhibition of ATR kinase affects the PI3K/Akt pathway , which is thought to be overactivated in numerous cancers. This disruption can lead to a widespread response from various cancers to mTOR inhibitors .
Pharmacokinetics
The compound is provided in solid form , suggesting that it could be administered orally or intravenously
Result of Action
The inhibition of ATR kinase by 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride leads to the accumulation of single-strand breaks in DNA . This can result in cell death, particularly in cancer cells where the DDR pathway is often overactive . Therefore, the compound displays good anti-tumor activity in vitro .
Analyse Biochimique
Biochemical Properties
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with ATR kinase, an enzyme involved in DNA damage response and repair . The compound binds to the active site of ATR kinase, inhibiting its activity and thereby affecting the downstream signaling pathways. This interaction is crucial for its potential use in cancer therapy, as ATR kinase is a target for synthetic lethality in cancer cells with defective DNA repair mechanisms .
Cellular Effects
The effects of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by disrupting the ATR-mediated DNA damage response . Additionally, it influences cell signaling pathways, such as the ATR-Chk1 pathway, leading to reduced phosphorylation of downstream targets . This disruption in signaling can result in decreased cell proliferation and increased sensitivity to DNA-damaging agents.
Molecular Mechanism
At the molecular level, 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride exerts its effects through direct binding to ATR kinase . This binding inhibits the kinase activity, preventing the phosphorylation of key substrates involved in the DNA damage response. The inhibition of ATR kinase activity leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis . Furthermore, this compound may also affect gene expression by modulating the activity of transcription factors involved in DNA repair and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride have been studied over various time points. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of ATR kinase and persistent DNA damage .
Dosage Effects in Animal Models
The effects of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits ATR kinase activity without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss, organ toxicity, and hematological abnormalities . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450s play a crucial role in its oxidative metabolism, leading to the formation of various metabolites . These metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys.
Transport and Distribution
Within cells and tissues, 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . Additionally, binding proteins in the plasma may influence its distribution and bioavailability, impacting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is primarily within the nucleus, where it exerts its inhibitory effects on ATR kinase . The compound’s localization is facilitated by its ability to diffuse across the nuclear membrane and interact with nuclear proteins . Post-translational modifications, such as phosphorylation, may also play a role in its targeting to specific subcellular compartments.
Propriétés
IUPAC Name |
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-2-6(1)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,1-3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLSTQKIYGXRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3CNCC3=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine](/img/structure/B1474069.png)
![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)
![Methyl 8-amino-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474072.png)


![[1-(Piperidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474076.png)


![4-[(Cyclohexylmethyl)amino]-2-pyrimidinol](/img/structure/B1474081.png)
![2-(4-Fluorophenyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474083.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1474085.png)
![1-({[(2-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474088.png)

